Thermochemical Properties of 2-Bromo-6-methyl-4-nitrophenol: A Comprehensive Technical Guide
Thermochemical Properties of 2-Bromo-6-methyl-4-nitrophenol: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 2-Bromo-6-methyl-4-nitrophenol, a substituted nitrophenol of interest to researchers, scientists, and drug development professionals. In the absence of extensive experimental data for this specific compound, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters. It serves as a roadmap for researchers to obtain reliable data on enthalpy of formation, combustion, sublimation, and other critical properties. This guide synthesizes theoretical principles with practical considerations, ensuring a robust understanding of the causality behind experimental choices and computational approaches. All protocols are designed as self-validating systems, and all theoretical claims are supported by authoritative references.
Introduction
Substituted nitrophenols are a class of organic compounds with significant industrial and pharmaceutical relevance. Their utility spans from synthetic intermediates to active pharmaceutical ingredients. A thorough understanding of their thermochemical properties is paramount for process safety, optimization of reaction conditions, and predicting the stability and bioavailability of drug candidates. 2-Bromo-6-methyl-4-nitrophenol, with its unique substitution pattern of a bromine atom, a methyl group, and a nitro group on the phenol ring, presents a compelling case for detailed thermochemical analysis.
This guide will delve into the methodologies required to characterize the thermochemical landscape of 2-Bromo-6-methyl-4-nitrophenol. We will explore both experimental techniques, which provide tangible measurements, and computational methods, which offer predictive insights and can corroborate experimental findings.
Physicochemical Properties and Data for a Structural Isomer
Table 1: Calculated Thermochemical Data for 2-Bromo-4-methyl-6-nitrophenol [1]
| Property | Value | Unit | Source |
| Molar Mass | 232.03 | g/mol | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -3.54 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | -135.96 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 29.58 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 70.82 | kJ/mol | Joback Calculated Property[1] |
| Ideal Gas Heat Capacity (Cp,gas) at various temperatures | [See Cheméo for full data] | J/mol·K | Joback Calculated Property[1] |
It is crucial to emphasize that these are computationally derived values for an isomer and should be treated as estimates. Experimental determination for 2-Bromo-6-methyl-4-nitrophenol is essential for accurate thermochemical characterization.
Experimental Determination of Thermochemical Properties
A multi-pronged experimental approach is necessary to fully characterize the thermochemical properties of 2-Bromo-6-methyl-4-nitrophenol. The following sections detail the key experimental protocols.
Synthesis and Purification
The initial and most critical step is to obtain a highly purified sample of 2-Bromo-6-methyl-4-nitrophenol. The presence of impurities can significantly affect the accuracy of calorimetric measurements. A potential synthetic route involves the nitration of 2-bromo-6-methylphenol. The final product should be purified by recrystallization or chromatography to achieve a purity of ≥99.5%, which should be verified by techniques such as NMR, HPLC, and elemental analysis.
Combustion Calorimetry: The Gold Standard for Enthalpy of Formation
Static bomb combustion calorimetry is the most accurate method for determining the standard molar enthalpy of combustion (Δc H°), from which the standard molar enthalpy of formation (Δf H°) in the condensed state can be derived.
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Oxygen Atmosphere: Complete combustion is ensured by using a high-pressure oxygen environment.
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Benzoic Acid Calibration: The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, typically benzoic acid, to determine the energy equivalent of the calorimeter.
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Auxiliary Substances: For halogen-containing compounds like 2-Bromo-6-methyl-4-nitrophenol, an auxiliary substance such as paraffin oil is often used to ensure complete combustion and to avoid the formation of corrosive byproducts.
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Correction for Halogens: The formation of hydrobromic acid (HBr) during combustion requires a specific correction to be applied to the raw data to obtain the standard enthalpy of combustion.
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Sample Preparation: A pellet of a known mass of 2-Bromo-6-methyl-4-nitrophenol (approximately 0.5 g) is prepared.
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Calorimeter Setup: The pellet is placed in a crucible within the combustion bomb, which is then sealed and pressurized with high-purity oxygen (typically to 3 MPa). A known volume of distilled water is added to the bomb to dissolve the acid products.
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Combustion: The sample is ignited electrically, and the temperature change of the surrounding water jacket is monitored with high precision.
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Data Analysis: The corrected temperature rise is used to calculate the energy of combustion.
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Corrections: Corrections are applied for the ignition energy, the formation of nitric acid from residual nitrogen, and the formation of hydrobromic acid.
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Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the solid state, Δf H°(cr), is calculated using Hess's Law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
Caption: Workflow for determining the enthalpy of sublimation via the Knudsen effusion method.
Computational Thermochemistry: A Predictive and Corroborative Approach
Quantum chemical calculations provide a powerful tool to predict and understand the thermochemical properties of molecules. High-level composite methods are particularly effective for obtaining accurate enthalpies of formation.
Gas-Phase Enthalpy of Formation
The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP (G3B3), are robust composite methods for calculating accurate gas-phase enthalpies of formation.
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Geometry Optimization: The molecular geometry is first optimized at a computationally less expensive level of theory (e.g., B3LYP/6-31G(d)) to obtain a reliable starting structure.
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Frequency Calculation: A frequency calculation is performed at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.
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Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to extrapolate to the complete basis set limit and to account for electron correlation effects.
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Atomization Energy Method: The gas-phase enthalpy of formation is typically calculated using the atomization energy method, which involves calculating the energy difference between the molecule and its constituent atoms in their standard states.
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Geometry Optimization and Frequency Calculation: Perform a geometry optimization and frequency calculation for 2-Bromo-6-methyl-4-nitrophenol using the B3LYP functional with the 6-31G(d) basis set.
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Single-Point Energy Calculations: Perform a series of single-point energy calculations at various levels of theory (e.g., MP2, MP4, QCISD(T)) with different basis sets as prescribed by the G3B3 protocol.
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Total Energy Calculation: Combine the energies from the different calculations, including the ZPVE and empirical higher-level corrections, to obtain the total G3B3 energy at 0 K.
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Enthalpy of Formation Calculation: Calculate the enthalpy of formation at 298.15 K by combining the G3B3 energy with the calculated thermal correction to the enthalpy and the experimental enthalpies of formation of the constituent atoms.
Solvation Effects: COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of molecules in solution, such as activity coefficients and solubilities. [3][4]
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Quantum Mechanical Basis: COSMO-RS uses the results of quantum mechanical calculations (specifically, the screening charge density on the molecular surface) to predict thermodynamic properties, thereby capturing many of the subtle electronic effects within the molecule. [4]* No Group Contribution Limitations: Unlike group contribution methods, COSMO-RS does not rely on pre-parameterized functional groups and can be applied to a wider range of molecules with greater accuracy. [3]
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COSMO Calculation: Perform a quantum chemical calculation (e.g., using density functional theory) for 2-Bromo-6-methyl-4-nitrophenol in a virtual conductor to obtain the screening charge density.
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COSMO-RS Calculation: Use the obtained screening charge density in a COSMO-RS program to calculate thermodynamic properties in a specified solvent.
Safety and Handling
2-Bromo-6-methyl-4-nitrophenol, like other nitrophenols, should be handled with care due to its potential toxicity.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [5]* Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [5]* Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The thermochemical characterization of 2-Bromo-6-methyl-4-nitrophenol is essential for its safe and effective application in research and development. This guide has outlined a comprehensive strategy for determining its key thermochemical properties through a combination of established experimental techniques and high-level computational methods. By following these protocols, researchers can obtain accurate and reliable data, contributing to a deeper understanding of this important molecule and facilitating its potential applications in drug development and other scientific fields. The synergy between experimental measurements and computational predictions provides a robust framework for scientific integrity and advances our knowledge of structure-property relationships in substituted nitrophenols.
References
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Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224–2235.
- Klamt, A., & Schüürmann, G. (1993). COSMO: a new approach to dielectric screening in solvents with explicit expressions for the screening energy and its gradient. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-6-nitrophenol.
